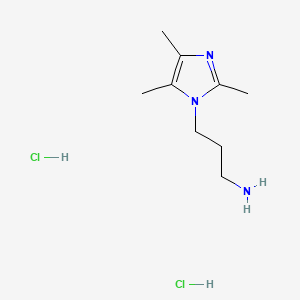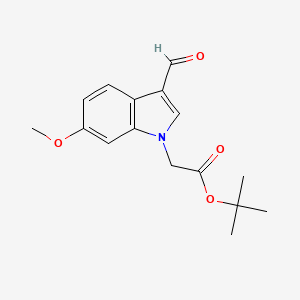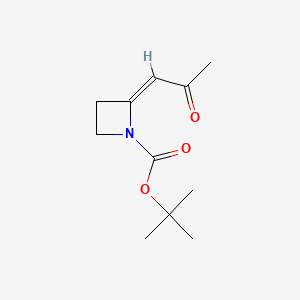
3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. These methods are known for their good functional group tolerance and can be conducted on a gram scale .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Major Products Formed: The major products formed from these reactions are typically disubstituted imidazoles, which have a wide range of applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride has numerous scientific research applications. It is used in the development of new drugs due to its broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This compound is also used in the synthesis of functional materials, dyes for solar cells, and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its broad range of biological activities. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole .
Uniqueness: What sets 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride apart from these similar compounds is its unique substitution pattern on the imidazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses .
Propiedades
Fórmula molecular |
C9H19Cl2N3 |
|---|---|
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
3-(2,4,5-trimethylimidazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-8(2)12(6-4-5-10)9(3)11-7;;/h4-6,10H2,1-3H3;2*1H |
Clave InChI |
OUAWHEPNSIEIGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N1)C)CCCN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)

![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)
![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)

![methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B13457308.png)


![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
